8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione
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Overview
Description
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . This compound is known for its unique chemical structure, which includes multiple methoxy groups and a hydroxy group attached to an anthraquinone core. Anthraquinones are a class of naturally occurring compounds found in various plants and are known for their diverse biological activities.
Preparation Methods
The synthesis of 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione involves several steps, typically starting with the preparation of the anthraquinone core. One common synthetic route includes the methylation of 1,6,7,8-tetrahydroxyanthraquinone followed by selective demethylation to introduce the hydroxy group at the desired position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: This compound also has α-glucosidase inhibitory activity but differs in the position of hydroxy and methoxy groups.
2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8-5-9-13(11(19)6-8)16(21)14-10(15(9)20)7-12(22-2)17(23-3)18(14)24-4/h5-7,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIZFDPDDEBMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999660 |
Source
|
Record name | 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78308-22-2 |
Source
|
Record name | 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078308222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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